molecular formula C11H18ClN3 B1487401 N-(4-Phenylbutyl)guanidine hydrochloride CAS No. 2067274-74-0

N-(4-Phenylbutyl)guanidine hydrochloride

Cat. No. B1487401
M. Wt: 227.73 g/mol
InChI Key: YYSNUBDQTZCKTD-UHFFFAOYSA-N
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Description

“N-(4-Phenylbutyl)guanidine hydrochloride” is a derivative of guanidine . Guanidine is a strong organic base that is used in the production of plastics and explosives . It is found in urine predominantly in patients experiencing renal failure .


Synthesis Analysis

The synthesis of guanidines, including “N-(4-Phenylbutyl)guanidine hydrochloride”, can be achieved through various methods. One such method involves a sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .


Chemical Reactions Analysis

Guanidines serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides . Guanidines also have strong hydrogen-bond (H-bond) donating abilities .


Physical And Chemical Properties Analysis

Guanidine, the parent compound, is a strong organic base existing primarily as guanidium ions at physiological pH . Guanidinium chloride-based solvents have been prepared using deep eutectic solvent principles .

Scientific Research Applications

DNA and RNA Isolation

N-(4-Phenylbutyl)guanidine hydrochloride, a derivative of guanidine hydrochloride, has been utilized in the isolation of DNA and RNA. Guanidine hydrochloride has demonstrated effectiveness in isolating nucleic acids from various sources through repeated precipitation and deproteinization methods (Pramanick, Forstová, & Pivec, 1976).

Protein Folding and Unfolding

In the study of proteins, guanidine hydrochloride has been found to induce folding and unfolding transitions in proteins. At low concentrations, it can refold proteins, while higher concentrations lead to their unfolding. This property is crucial in understanding protein structure and stability (Hagihara, Aimoto, Fink, & Goto, 1993).

Rapid Isolation of Eukaryotic DNA

Guanidine hydrochloride has been used for rapid DNA isolation from eukaryotic cells, indicating its potential utility in genomic studies. This simple technique is suitable for preparing DNA from various tissue samples (Bowtell, 1987).

Enzyme Activity Inhibition

The derivative has been explored for its potential in selectively inhibiting enzyme activities, such as serum alkaline phosphatase isoenzymes, which is significant in clinical biochemistry and diagnostics (Shephard & Peake, 1986).

Oxygen Isotope Ratio Measurements

Guanidine hydrochloride aids in converting water in biological fluids to carbon dioxide for oxygen isotope ratio measurements. This application is significant in biochemical and medical research (Wong, Lee, & Klein, 1987).

Antimicrobial Activities

Guanidine hydrochloride derivatives have shown extensive antimicrobial activities against clinically isolated strains, especially antibiotic-resistant ones. This suggests their potential in developing antimicrobial agents and surfaces (Zhou et al., 2011).

Chemical Synthesis Catalysis

It has been utilized as a catalyst in chemical synthesis, such as in the one-pot multicomponent synthesis of 1,4-dihydropyridines, indicating its role in facilitating complex chemical reactions (Cahyana, Ardiansah, & Aisy, 2020).

Protein Structure Studies

The unfolding of protein structures, such as ovalbumin, by guanidine hydrochloride has been systematically investigated. This research is pivotal in understanding protein behavior under different conditions (Ahmad & Mohammad Salahuddin, 1976).

Potential in Material Science

Guanidine hydrochloride derivatives have been explored in material science for applications such as detoxification fabrics against nerve gas agents. This showcases their potential in developing protective materials against toxic substances (Ying et al., 2017).

Miscellaneous Applications

It has diverse applications in various fields, including enzymology, pharmacology, and organometallic chemistry. The breadth of these applications highlights the compound's versatility in scientific research (Barzaghi, Mantegazza, & Riva, 1965); (Gössnitzer et al., 2002); (Sa̧czewski & Balewski, 2013); (Nandi & Robinson, 1984); (Frolik et al., 1988); (Pfeil, Bychkova, & Ptitsyn, 1986); (Choi, Kim, & Lee, 2017); (Elorriaga et al., 2012).

Safety And Hazards

Guanidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the central nervous system (CNS) .

Future Directions

The potential of catalytic guanidine or guanidinate metal complexes to catalyze unique chemical transformations is immensely promising . This field is currently being pursued with great interest by synthetic organic chemists .

properties

IUPAC Name

2-(4-phenylbutyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c12-11(13)14-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H4,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSNUBDQTZCKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Phenylbutyl)guanidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AJ Hirsh, BF Molino, J Zhang… - Journal of medicinal …, 2006 - ACS Publications
Amiloride (1), the prototypical epithelial sodium channel (ENaC) blocker, has been administered with limited success as aerosol therapy for improving pulmonary function in patients …
Number of citations: 100 pubs.acs.org
S Padmanabhan, RC Lavin, PM Thakker, J Guo… - Bioorganic & medicinal …, 2001 - Elsevier
Solution-phase synthesis of various acylguanidine derivatives and the evaluation of a small library of compounds as potential sodium channel blockers are described. …
Number of citations: 15 www.sciencedirect.com

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